![molecular formula C18H19N7O B12932860 9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]- CAS No. 65179-36-4](/img/structure/B12932860.png)
9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide is a complex organic compound that features both indole and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and purine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The purine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the purine ring.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the purine moiety can bind to adenosine receptors. These interactions can modulate various cellular processes, including neurotransmission and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)butanamide
- N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)pentanamide
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide is unique due to its specific combination of indole and purine moieties, which allows it to interact with a diverse range of molecular targets. This makes it a versatile compound for various scientific applications.
Properties
CAS No. |
65179-36-4 |
|---|---|
Molecular Formula |
C18H19N7O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H19N7O/c19-17-16-18(23-10-22-17)25(11-24-16)8-6-15(26)20-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,20,26)(H2,19,22,23) |
InChI Key |
KKBVKDUEVNNRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


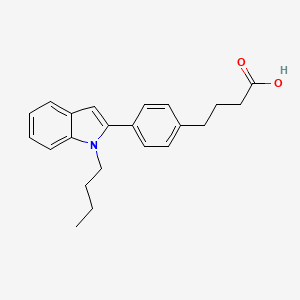
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
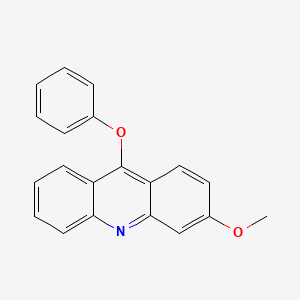
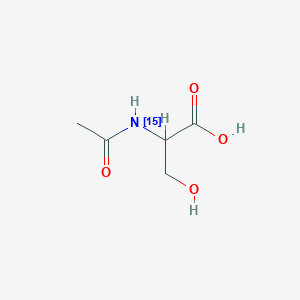
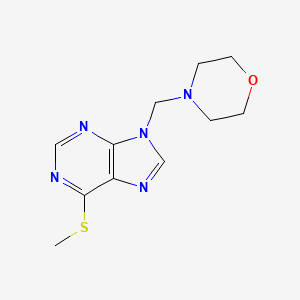
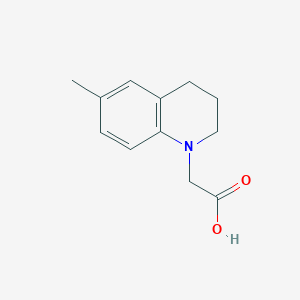
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)

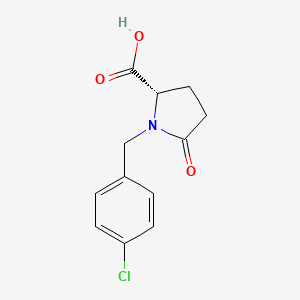
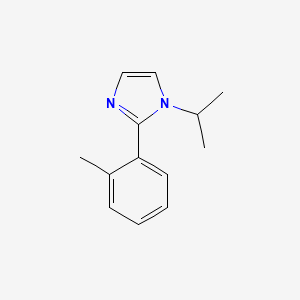
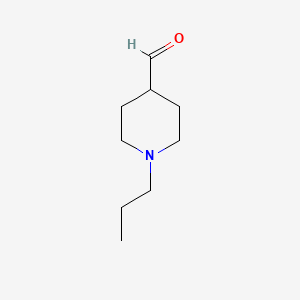
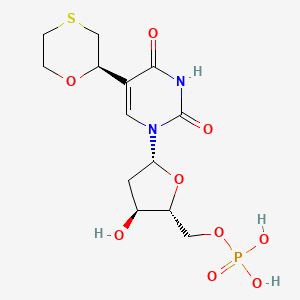
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)

